Cas no 29334-19-8 ((4-bromophenyl)-(2-methoxyphenyl)methanol)
(4-bromophenyl)-(2-methoxyphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (4-bromophenyl)-(2-methoxyphenyl)methanol
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- MDL: MFCD11096300
- Inchi: 1S/C14H13BrO2/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9,14,16H,1H3
- InChI Key: KFWBRLAXHSSJCN-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(Br)C=C1)(C1=CC=CC=C1OC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
(4-bromophenyl)-(2-methoxyphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429199-1 g |
4-Bromo-2'-methoxybenzhydrol |
29334-19-8 | 1g |
€482.30 | 2022-03-24 | ||
| abcr | AB429199-5 g |
4-Bromo-2'-methoxybenzhydrol |
29334-19-8 | 5g |
€1,123.50 | 2022-03-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652887-1g |
(4-Bromophenyl)(2-methoxyphenyl)methanol |
29334-19-8 | 98% | 1g |
¥5951.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652887-5g |
(4-Bromophenyl)(2-methoxyphenyl)methanol |
29334-19-8 | 98% | 5g |
¥17228.00 | 2024-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510646-1g |
(4-Bromophenyl)(2-methoxyphenyl)methanol |
29334-19-8 | 97% | 1g |
¥3031.0 | 2023-03-30 | |
| abcr | AB429199-1g |
4-Bromo-2'-methoxybenzhydrol; . |
29334-19-8 | 1g |
€552.90 | 2024-04-17 | ||
| abcr | AB429199-5g |
4-Bromo-2'-methoxybenzhydrol; . |
29334-19-8 | 5g |
€1835.60 | 2024-04-17 | ||
| Ambeed | A137018-1g |
(4-Bromophenyl)(2-methoxyphenyl)methanol |
29334-19-8 | 97% | 1g |
$441.0 | 2024-04-20 | |
| Crysdot LLC | CD12087747-1g |
(4-Bromophenyl)(2-methoxyphenyl)methanol |
29334-19-8 | 97% | 1g |
$437 | 2024-07-24 | |
| Crysdot LLC | CD12087747-5g |
(4-Bromophenyl)(2-methoxyphenyl)methanol |
29334-19-8 | 97% | 5g |
$1177 | 2024-07-24 |
(4-bromophenyl)-(2-methoxyphenyl)methanol Suppliers
(4-bromophenyl)-(2-methoxyphenyl)methanol Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on (4-bromophenyl)-(2-methoxyphenyl)methanol
Introduction to (4-bromophenyl)-(2-methoxyphenyl)methanol (CAS No. 29334-19-8)
(4-bromophenyl)-(2-methoxyphenyl)methanol, with the CAS number 29334-19-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a methanol substituent and two aromatic rings, has garnered attention due to its structural complexity and potential biological activities. The presence of both a bromine atom and a methoxy group on the aromatic rings introduces unique reactivity, making it a valuable intermediate in synthetic chemistry.
The compound's structure consists of a benzene ring substituted with a bromine atom at the 4-position and another benzene ring substituted with a methoxy group at the 2-position, connected by a methanol functional group. This arrangement imparts distinct electronic properties, influencing its interactions with biological targets. The bromine atom, in particular, makes it a versatile precursor for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
In recent years, there has been growing interest in exploring the pharmacological potential of (4-bromophenyl)-(2-methoxyphenyl)methanol. Its dual aromatic system suggests possible applications in drug discovery, particularly in the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, studies have indicated that similar aromatic structures may interact with kinases and other signaling proteins, which are crucial in pathways related to cancer and inflammatory diseases.
One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. The methanol group provides a handle for further derivatization, allowing chemists to modify its properties while retaining the core structure. This flexibility has led to several innovative synthetic strategies aimed at optimizing bioavailability and target specificity. Researchers have employed computational methods to predict how modifications to this molecule might affect its binding affinity and metabolic stability.
Recent advancements in crystallography have also provided insights into the molecular interactions of (4-bromophenyl)-(2-methoxyphenyl)methanol. High-resolution structures of protein-ligand complexes have revealed how this compound can fit into binding pockets, offering a rational basis for designing more potent derivatives. These structural insights are particularly valuable in the context of fragment-based drug design, where small molecules like this one serve as starting points for larger, more complex drug candidates.
The synthesis of (4-bromophenyl)-(2-methoxyphenyl)methanol presents an interesting challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences involving bromination, methylation, and coupling reactions. However, recent developments in catalytic methods have enabled more efficient pathways. For example, palladium-catalyzed cross-coupling reactions now allow for direct construction of the aromatic core without excessive byproducts.
The compound's stability under various conditions is another critical consideration. While it is generally stable under inert atmospheres, its reactivity can be influenced by moisture and light exposure. Therefore, storage conditions must be carefully controlled to maintain its integrity. This has implications for both industrial-scale production and laboratory-scale research, necessitating robust protocols for handling and purification.
From a commercial perspective, (4-bromophenyl)-(2-methoxyphenyl)methanol is an important intermediate for specialty chemicals manufacturers. Its demand is driven by its utility in producing high-value pharmaceuticals and agrochemicals. Companies specializing in fine chemicals have invested in optimizing its synthesis to meet market needs while adhering to environmental and safety regulations.
The future prospects for this compound are promising, with ongoing research exploring new applications in areas such as materials science and nanotechnology. Its unique electronic properties make it a candidate for use in organic electronics, where it could contribute to the development of novel materials with enhanced functionality.
In conclusion, (4-bromophenyl)-(2-methoxyphenyl)methanol (CAS No. 29334-19-8) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its structural features enable diverse chemical modifications, making it a valuable tool for drug discovery and synthetic chemistry. As research continues to uncover new ways to leverage its properties, this molecule is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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